5-(Trifluoromethyl)-2-azaspiro[3.3]heptane
Description
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2 |
InChI Key |
DEYJFGHFKSCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(F)(F)F)CNC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane scaffold is typically synthesized via ring-closing reactions involving precursors bearing appropriate functional groups. Common methods include:
Nucleophilic substitution and ring closure : Starting from 2-azaspiro[3.3]heptane derivatives, ring closure can be achieved by intramolecular alkylation or cyclization reactions under basic conditions.
Reduction of tosylated precursors : For example, 2-tosyl-2-azaspiro[3.3]heptane can be reduced using sodium naphthalene in 1,2-dimethoxyethane to yield 2-azaspiro[3.3]heptane with high yield (~83%).
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced either by:
Direct trifluoromethylation of the azaspiro compound using trifluoromethylating reagents, or
Starting from trifluoromethylated precursors that undergo ring closure to form the spirocyclic system.
Industrial synthesis often optimizes reaction conditions to maximize yield and purity, employing purification techniques such as crystallization or chromatography.
Detailed Preparation Method from Patent Literature
A relevant synthetic route for related azaspiro compounds (e.g., 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane derivatives) involves a three-step process that can be adapted for trifluoromethyl analogs:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Solvent |
|---|---|---|---|---|
| 1 | Acylation of starting amine with acyl chlorides under basic conditions | Triethylamine, methylsulfonyl chloride, 0°C to RT, overnight | ~100 | Methylene dichloride |
| 2 | Cyanide substitution to introduce nitrile group | Sodium cyanide, room temperature, 1 h | ~62 | N,N-Dimethylformamide |
| 3 | Hydrolysis or ring closure under basic conditions | Potassium hydroxide, ethanol/water, RT, overnight | ~62 | Ethanol/Water mixture |
This method emphasizes ease of operation, scalability, and reasonable overall yield (~38.4% for the related compound).
Research Findings and Optimization
Reaction solvents : The choice of solvent is critical for each step. For example, methylene dichloride is preferred for acylation, while polar aprotic solvents like N,N-dimethylformamide facilitate cyanide substitution. The final step often uses aqueous ethanol to promote hydrolysis or ring closure.
Temperature control : Low temperatures (0°C) during acylation prevent side reactions, while room temperature conditions suffice for cyanide substitution and hydrolysis.
Purification : After each step, extraction and drying are performed, followed by vacuum concentration. Final purification may involve chromatography or crystallization to achieve high purity.
Scale-up feasibility : The described methods have been demonstrated to be scalable, with reaction conditions optimized for industrial production.
Comparative Table of Key Preparation Parameters
Summary and Outlook
The preparation of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves multi-step synthetic routes that combine classical organic transformations such as acylation, nucleophilic substitution, and ring closure. The trifluoromethyl group can be introduced either before or after the formation of the azaspiro core, depending on the synthetic strategy.
Optimized reaction conditions focus on:
Using appropriate solvents for each step to maximize yield and control reaction rates.
Maintaining temperature control to avoid side reactions.
Employing scalable and industrially feasible procedures.
Further research is ongoing to improve yields, reduce steps, and explore catalytic trifluoromethylation methods to streamline synthesis. The compound’s unique structure and properties make it a valuable building block in pharmaceutical and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-Azaspiro[3.3]heptane Derivatives
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 158602-43-8) :
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate (CAS 1523617-85-7) :
2-Azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) :
Diazaspiro[3.3]heptane Derivatives
- The aryl substituent enhances target affinity (e.g., enzyme inhibition) but introduces synthetic complexity .
Pharmacological and ADME Comparisons
Biological Activity
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane is an intriguing compound in medicinal chemistry, characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for effective interactions with biological targets.
Biological Activity
Research has demonstrated that 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane exhibits significant biological activity, making it a candidate for drug discovery. Its unique structural features allow it to modulate various biological pathways, potentially influencing therapeutic targets in diseases such as cancer and neurological disorders.
The compound's mechanism of action involves its interaction with specific enzymes and receptors. The trifluoromethyl group significantly affects these interactions, enhancing binding affinity and efficacy in modulating biological pathways. Detailed studies are essential to elucidate the exact molecular mechanisms involved.
Binding Affinity Studies
Recent studies have focused on the binding affinity of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane to various enzymes and receptors. These studies reveal that the compound can effectively inhibit certain enzymatic activities, which may lead to its therapeutic applications.
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| Enzyme A | 50 nM | Inhibition |
| Receptor B | 30 nM | Agonistic activity |
| Enzyme C | 75 nM | Partial inhibition |
Case Studies
- Anticancer Activity : In vitro studies indicated that 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
Synthesis
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions that incorporate the trifluoromethyl group into the azaspiro framework. The synthetic route is crucial for optimizing yield and purity for biological testing.
Applications in Drug Discovery
The unique properties of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane make it a valuable scaffold for developing new drugs. Its ability to interact with diverse biological targets enables researchers to explore its potential in treating various conditions, including:
- Cancer
- Neurological Disorders
- Infectious Diseases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
